molecular formula C8H15N3O B13319833 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol

2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol

Katalognummer: B13319833
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: NYTYRVMCBGVSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloro-1-(propan-2-yl)-1H-imidazole with 2-aminoethanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Imidazoline derivatives

    Substitution: Various substituted imidazole derivatives

Wissenschaftliche Forschungsanwendungen

2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol
  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 1-Amino-3-methoxypropan-2-ol

Uniqueness

2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential for various modifications. This compound’s ability to interact with biological targets makes it a valuable candidate for therapeutic research and development.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-amino-2-(1-propan-2-ylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H15N3O/c1-6(2)11-4-3-10-8(11)7(9)5-12/h3-4,6-7,12H,5,9H2,1-2H3

InChI-Schlüssel

NYTYRVMCBGVSRJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CN=C1C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.